4-bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole
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Overview
Description
4-bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom, a difluoroethyl group, and a nitro group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide.
Addition of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide.
Nitration: The nitro group is introduced through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(2,2-difluoroethyl)-3-methylpyrazole: Similar structure but with a methyl group instead of a nitro group.
4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole: Contains an ethoxymethyl group instead of a nitro group.
4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: Features a trifluoroethoxy group.
Uniqueness
4-bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole is unique due to the presence of both a nitro group and a difluoroethyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C5H4BrF2N3O2 |
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Molecular Weight |
256.01 g/mol |
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-3-nitropyrazole |
InChI |
InChI=1S/C5H4BrF2N3O2/c6-3-1-10(2-4(7)8)9-5(3)11(12)13/h1,4H,2H2 |
InChI Key |
YVXUXMKMKJXEAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)[N+](=O)[O-])Br |
Origin of Product |
United States |
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